Superior Pdcd4 Tumor Suppressor Stabilization Versus Altered Linker Analogs
In a high-throughput cellular assay for Pdcd4 protein stabilization, Bis(4-chlorophenyl) disulfide (Compound 1) demonstrated potent and specific activity, achieving maximal stabilization at a concentration of 10 µM [1]. In contrast, compounds where the disulfide linker was modified to an amide (2), azo (3), or hydrazine (4) linkage completely lost the ability to stabilize Pdcd4, showing no significant activity [1]. This indicates the disulfide linker is an essential pharmacophore for this mechanism.
| Evidence Dimension | Pdcd4 protein stabilization activity in a cellular luciferase reporter assay |
|---|---|
| Target Compound Data | Maximal Pdcd4 stabilization observed at 10 µM |
| Comparator Or Baseline | Compounds 2 (amide linker), 3 (azo linker), and 4 (hydrazine linker) |
| Quantified Difference | Activity completely lost (stabilization not observed) for all linker-modified analogs. |
| Conditions | HEK293 cells stably expressing Pdcd4(39-91)luc reporter, co-treated with TPA (10 nM) and test compounds (0.1-30 µM) for 8 hours. |
Why This Matters
This data confirms that the disulfide bond is not merely a structural feature but is critical for the compound's specific biological activity, disqualifying close analogs with modified linkers for this application.
- [1] Schmid, T., Blees, J. S., Bajer, M. M., Wild, J., Pescatori, L., Cuzzucoli Crucitti, G., ... & Di Santo, R. (2016). Diaryl Disulfides as Novel Stabilizers of Tumor Suppressor Pdcd4. PLOS ONE, 11(3), e0151643. View Source
